2-(2-Furoyl)-4-methylpyridine

Description

Structural Classification and Nomenclature

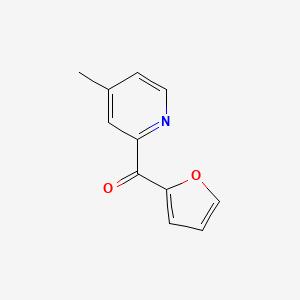

2-(2-Furoyl)-4-methylpyridine is a heterocyclic aromatic ketone. Its structure is composed of three key parts: a furan (B31954) ring, a pyridine (B92270) ring, and a carbonyl group (C=O) that serves as a linker.

Furan Moiety: A five-membered aromatic heterocycle containing one oxygen atom.

Pyridine Moiety: A six-membered aromatic heterocycle containing one nitrogen atom, substituted with a methyl group at the 4-position.

Linkage: The furan ring is attached via its 2-position to the carbonyl carbon, and this carbonyl group is, in turn, bonded to the 2-position of the 4-methylpyridine (B42270) ring.

The systematic IUPAC name for this compound is (Furan-2-yl)(4-methylpyridin-2-yl)methanone . The common name, this compound, is also widely used, where "furoyl" denotes the furan-2-carbonyl group.

Table 1: Physicochemical Properties of this compound and its Parent Heterocycles

| Property | This compound | Furan | 4-Methylpyridine (γ-Picoline) |

|---|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | C₄H₄O europa.eu | C₆H₇N wikipedia.org |

| Molar Mass | 187.19 g/mol | 68.07 g/mol europa.eu | 93.13 g/mol wikipedia.orgmasterorganicchemistry.com |

| CAS Number | Not publicly available | 110-00-9 europa.eu | 108-89-4 wikipedia.orgmasterorganicchemistry.com |

| Appearance | - | Colorless, volatile liquid europa.eu | Colorless liquid wikipedia.org |

| Boiling Point | - | 31.3 °C europa.eu | 145 °C wikipedia.org |

| Melting Point | - | -85.6 °C europa.eu | 2.4 °C wikipedia.org |

Note: Specific experimental data for this compound is not widely published. Properties are derived from its structure.

Aromaticity and Electronic Structure Overview

Both the furan and pyridine rings in the molecule are aromatic, a property that significantly influences its stability and reactivity. Aromaticity in these heterocycles is explained by Hückel's rule, which requires a planar, cyclic, fully conjugated system with (4n+2) π-electrons. researchgate.netresearchgate.net

Furan: The furan ring is aromatic, possessing 6 π-electrons. researchgate.net Four electrons come from the two double bonds, and two are contributed by one of the lone pairs on the sp²-hybridized oxygen atom. researchgate.netresearchgate.net The aromaticity of furan is considered modest, with a resonance energy lower than that of benzene (B151609) or thiophene. europa.eu

Pyridine: The pyridine ring is also a 6 π-electron aromatic system, analogous to benzene. researchgate.netchemrxiv.org The nitrogen atom is sp²-hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, not participating in the aromatic π-system.

The ketone linker is an electron-withdrawing group that creates a cross-conjugated system. This conjugation influences the electronic properties of the entire molecule. The carbonyl group tends to decrease electron density on both aromatic rings, while the methyl group on the pyridine ring acts as an electron-donating group, slightly counteracting this effect on the pyridine moiety. justia.com

Table 2: Structural and Electronic Features of this compound

| Feature | Description |

|---|---|

| Furan Ring Aromaticity | Aromatic, 6 π-electron system (4 from C=C, 2 from O lone pair). researchgate.netresearchgate.net |

| Pyridine Ring Aromaticity | Aromatic, 6 π-electron system. N lone pair is not part of the π-system. chemrxiv.org |

| Key Functional Group | Ketone (carbonyl group, C=O). |

| Electronic Nature of Linker | The carbonyl group is electron-withdrawing and acts as a π-electron acceptor. google.comresearchgate.net |

| Substituent Effect | The 4-methyl group on the pyridine ring is weakly electron-donating. justia.com |

| Conformation | The molecule is likely non-planar, with a dihedral angle between the two rings. |

Historical Context of Furan and Pyridine Chemistry Relevant to the Compound

The development of complex molecules like this compound is built upon a rich history of heterocyclic chemistry dating back to the 19th century.

The chemistry of furan began with its derivatives. The first furan derivative described was 2-furoic acid, prepared by Carl Wilhelm Scheele in 1780. europa.euchemsrc.com Johann Wolfgang Döbereiner reported the synthesis of furfural, an important aldehyde derivative, in 1831 from bran, which gave the family its name (from the Latin furfur, meaning bran). europa.euchemsrc.com Furan itself was first prepared by Heinrich Limpricht in 1870. europa.eu

Pyridine and its simpler derivatives were first isolated in the 1850s from the dry distillation of bones. pubcompare.ai Initially, its structure was a puzzle, but it was eventually confirmed to be a six-membered nitrogen-containing ring. sigmaaldrich.com The discovery and characterization of these parent heterocycles were crucial milestones that opened the door to exploring their unique properties, such as aromaticity, which was a novel concept at the time. sigmaaldrich.com

Table 3: Key Historical Milestones

| Year | Discovery | Scientist(s) | Significance |

|---|---|---|---|

| 1780 | First description of a furan derivative (2-furoic acid). | Carl Wilhelm Scheele | Beginning of furan chemistry. europa.euchemsrc.comnih.gov |

| 1831 | Reporting of furfural. | Johann Wolfgang Döbereiner | Discovery of a key furan derivative. europa.euchemsrc.com |

| c. 1850s | Isolation of pyridine from bone tar. | - | First discovery of the pyridine scaffold. pubcompare.ai |

| 1870 | First preparation of furan. | Heinrich Limpricht | Isolation of the parent furan heterocycle. europa.eu |

Contemporary Significance and Research Trajectory

While this compound itself is not a widely studied compound in academic literature, its structural motif is highly relevant in modern chemical research, particularly in medicinal chemistry and materials science. The combination of furan and pyridine rings is a recognized strategy for developing novel bioactive compounds.

The research trajectory for molecules containing both furan and pyridine moieties points towards several key areas:

Synthetic Methodology: Recent advancements in organic synthesis focus on efficient ways to create and modify such complex heteroaromatic structures. Techniques like "heteroaromatic swapping" are being developed to interconvert aromatic ketones with their heteroaromatic counterparts, which could provide new routes to synthesize or diversify compounds like this compound. researchgate.net

Molecular Probes and Materials: The electronic properties of linked bi-aromatic systems are of interest for developing functional materials. Aromatic polyketones are investigated as electro-active materials for applications in electronics. The specific electronic structure of this compound, with its donor-acceptor characteristics, makes its core structure a candidate for building blocks in materials science.

In essence, while detailed research on this specific molecule is limited, its underlying structure represents a significant and active area of chemical exploration, driven by the search for new drugs and functional materials.

An exploration of the synthetic routes toward this compound reveals a landscape of nuanced chemical strategies, dictated by the inherent electronic properties of the pyridine ring. Direct acylation of pyridine derivatives is often challenging, necessitating the development of indirect and catalyzed methodologies to achieve the desired C-C bond formation at the C-2 position. This article delves into the primary synthetic strategies, focusing on both classical acylation approaches and modern cross-coupling techniques.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

furan-2-yl-(4-methylpyridin-2-yl)methanone |

InChI |

InChI=1S/C11H9NO2/c1-8-4-5-12-9(7-8)11(13)10-3-2-6-14-10/h2-7H,1H3 |

InChI Key |

XAKHUCMCOOPZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 2 Furoyl 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration values, which correspond to the number of protons. For 2-(2-Furoyl)-4-methylpyridine, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the 4-methylpyridine (B42270) ring and the 2-furoyl group.

The protons on the 4-methylpyridine ring are anticipated to appear in the aromatic region. The proton at position 6 (H-6) would likely be the most downfield of the pyridine (B92270) protons due to its proximity to the electronegative nitrogen atom. The protons at positions 3 and 5 would also be in the aromatic region, with their exact shifts influenced by the electron-donating methyl group and the electron-withdrawing furoyl group. The methyl group protons would appear as a singlet in the upfield region, typically around 2.4 ppm. grafiati.com

The furan (B31954) ring protons would also resonate in the aromatic region. The proton at position 5' of the furan ring is expected to be the most deshielded of the furan protons due to the adjacent oxygen atom. The protons at positions 3' and 4' would show characteristic coupling patterns.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Py) | 8.6 - 8.8 | d | ~5 |

| H-3 (Py) | 7.8 - 8.0 | s | - |

| H-5 (Py) | 7.2 - 7.4 | d | ~5 |

| H-5' (Fu) | 7.7 - 7.9 | dd | ~1.7, ~0.8 |

| H-3' (Fu) | 7.2 - 7.4 | dd | ~3.6, ~0.8 |

| H-4' (Fu) | 6.6 - 6.8 | dd | ~3.6, ~1.7 |

| 4-CH₃ | 2.4 - 2.6 | s | - |

| Note: This is a predicted data table based on analogous compounds. Py = Pyridine, Fu = Furan. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbonyl carbon of the ketone group is expected to be the most downfield signal, typically in the range of 180-200 ppm. oregonstate.edu The aromatic carbons of both the pyridine and furan rings would appear in the 110-160 ppm region. The quaternary carbons (C-2, C-4, C-2') would generally show weaker signals. The methyl carbon would be found in the upfield region, typically around 20-25 ppm. semanticscholar.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 185 - 195 |

| C-2 (Py) | 152 - 155 |

| C-6 (Py) | 148 - 151 |

| C-4 (Py) | 145 - 148 |

| C-2' (Fu) | 150 - 153 |

| C-5' (Fu) | 147 - 150 |

| C-3 (Py) | 123 - 126 |

| C-5 (Py) | 120 - 123 |

| C-3' (Fu) | 118 - 121 |

| C-4' (Fu) | 112 - 115 |

| 4-CH₃ | 20 - 23 |

| Note: This is a predicted data table based on analogous compounds. Py = Pyridine, Fu = Furan. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, cross-peaks would be expected between H-5 and H-6 on the pyridine ring, and between H-3', H-4', and H-5' on the furan ring, confirming their adjacent relationships. kpfu.ru

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations between the H-3 and H-5 protons of the pyridine ring and the carbonyl carbon would confirm the position of the furoyl group at C-2.

While not applicable to the core structure of this compound, should fluorine or an enriched nitrogen isotope be introduced, the corresponding heteronuclear NMR techniques would provide valuable information. ¹⁵N NMR, if performed, would show a signal for the pyridine nitrogen, with its chemical shift being sensitive to the electronic environment and any intermolecular interactions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by several key absorption bands.

The most prominent band would be the C=O stretching vibration of the ketone group, which is expected to appear in the region of 1650-1680 cm⁻¹. semanticscholar.org The exact position would be influenced by the conjugation with both the pyridine and furan rings. The spectrum would also show C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C-O-C stretching of the furan ring would likely appear in the 1000-1300 cm⁻¹ range. researchgate.net

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Stretch (Ketone) | 1650 - 1680 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-O-C Stretch (Furan) | 1000 - 1300 | Medium |

| Note: This is a predicted data table based on analogous compounds. |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, a technique that measures inelastically scattered light, provides a detailed fingerprint of a molecule's vibrational modes. horiba.com The Raman spectrum is created by plotting the intensity of the scattered photons against the energy shift, typically expressed in wavenumbers (cm⁻¹). usp.org This method is complementary to infrared (IR) spectroscopy, as vibrational modes that are weak in IR may be strong in Raman, and vice-versa, depending on changes in molecular polarizability. usp.org

For molecules similar in structure to this compound, which contain pyridine rings, specific vibrational modes can be identified. For instance, in a pyridine-borane complex, vibrational modes involving the pyridine ring were observed to shift to higher energies upon complex formation. nih.gov The ν1 and ν6a modes, in particular, showed significant shifts. nih.gov While specific Raman data for this compound is not detailed in the provided search results, general principles suggest that its spectrum would be characterized by vibrations of the fused ring systems in the fingerprint region (below 1500 cm⁻¹) and group frequencies at higher wavenumbers. usp.orgnsf.gov The analysis of related dihydroxyanthraquinones shows that vibrations of fused ring systems typically appear in the 300-1000 cm⁻¹ range. nsf.gov

Table 1: Representative Raman Bands for Related Molecular Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Fused Ring Vibrations | 300 - 1000 | Fingerprint vibrations of the fused ring systems. nsf.gov |

| Pyridine Ring Breathing | ~1028 | Symmetric radial contraction and expansion of the ring. nih.gov |

| C=O Stretch | 1683 - 1713 | Stretching vibration of the carbonyl group. researchgate.net |

This table is illustrative and based on data for structurally related compounds.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy orbital. This technique is particularly useful for analyzing compounds with chromophores, which are unsaturated functional groups responsible for light absorption. uomustansiriyah.edu.iqscribd.com

Analysis of Electronic Transitions (π→π, n→π)**

The electronic spectrum of this compound is expected to exhibit two main types of electronic transitions: π→π* and n→π*.

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. elte.hu These transitions are typically strong, meaning they have a high molar extinction coefficient (ε), and occur in molecules with π bonds, such as aromatic rings and carbonyl groups. elte.huuzh.ch

n→π transitions* involve the promotion of a lone pair electron (from an oxygen or nitrogen atom) from a non-bonding orbital to a π* anti-bonding orbital. uzh.ch These transitions require less energy (occur at longer wavelengths) compared to π→π* transitions within the same chromophore but are generally much weaker ("forbidden" transitions). elte.huuzh.ch

In compounds containing a carbonyl group, the n→π* transition appears at a longer wavelength than the π→π* transition. elte.hu For example, a simple carbonyl compound shows a strong π→π* transition around 166 nm and a weak n→π* transition around 280 nm. elte.hu Conjugation, such as the presence of C=C bonds adjacent to the carbonyl group, shifts these absorptions to longer wavelengths. elte.hu For instance, in a C=C−C=O system, the π→π* transition moves to around 240 nm and the n→π* to 320 nm. elte.hu

Chromophore Analysis

The key chromophores in this compound are the furoyl group (which includes a furan ring and a carbonyl group) and the 4-methylpyridine ring. The furan ring, pyridine ring, and the carbonyl group all contain π electrons and are thus responsible for the π→π* transitions. The oxygen atom of the carbonyl group and the furan ring, along with the nitrogen atom of the pyridine ring, possess lone pairs of electrons, which can undergo n→π* transitions. elte.huuzh.ch

The conjugation between the furan ring, the carbonyl group, and the pyridine ring creates an extended π-electron system. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to the individual, unconjugated chromophores. nih.gov The specific wavelengths of absorption are also influenced by the solvent, with polar solvents often causing shifts in the positions of n→π* and π→π* transitions. uomustansiriyah.edu.iq

Table 2: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore(s) Involved |

|---|---|---|

| π→π* | 200 - 300 | Furan ring, Pyridine ring, Carbonyl group researchgate.netelte.hu |

This table provides an estimated range based on the analysis of similar chemical structures.

Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing the exact position of each atom. This technique would provide comprehensive information about the molecular geometry, conformational preferences, and intermolecular interactions of 2-(2-Furoyl)-4-methylpyridine.

Should a single crystal structure of this compound be determined, it would yield precise measurements of all bond lengths, bond angles, and covalent interactions within the molecule. This data is fundamental to confirming the connectivity of the furoyl and methylpyridine rings and understanding the electronic environment of the atoms.

Table 1: Hypothetical Bond Parameters for this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Description | Expected Value Range |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.20 - 1.23 Å |

| C-C (Py-CO) Bond Length | Single bond between pyridine (B92270) ring and carbonyl carbon | ~1.48 - 1.52 Å |

| C-C (Furan-CO) Bond Length | Single bond between furan (B31954) ring and carbonyl carbon | ~1.46 - 1.50 Å |

| C-N-C (Py) Bond Angle | Angle within the pyridine ring | ~117° - 120° |

| Py-C-C (keto) Bond Angle | Angle involving the ketone bridge | ~118° - 122° |

The relative orientation of the furan and methylpyridine rings is a key structural feature. This conformation is defined by the torsion angle (or dihedral angle) across the single bond connecting the carbonyl carbon to the pyridine ring and the bond connecting it to the furan ring. proteinstructures.com Analysis of the crystal structure would reveal the preferred conformation in the solid state, indicating whether the molecule adopts a planar or twisted geometry, which is influenced by steric hindrance and electronic effects. biorxiv.orgbioinformatics.org

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O or C-H···N hydrogen bonds. nih.govmdpi.com The carbonyl oxygen and the pyridine nitrogen are potential hydrogen bond acceptors. Single crystal analysis would identify these weak interactions and map the resulting hydrogen-bonding network, which plays a crucial role in stabilizing the crystal lattice. nih.gov

The way individual molecules of this compound arrange themselves in the crystal is known as crystal packing. This arrangement is governed by the cumulative effect of all intermolecular forces, including van der Waals forces and any weak hydrogen bonds. nih.govmdpi.com An SCXRD study would reveal the supramolecular assembly, identifying common packing motifs like π-π stacking between the aromatic furan and pyridine rings, which are often observed in such compounds. nih.govresearchgate.net Understanding this assembly is vital for predicting the material's physical properties.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk polycrystalline sample. rsc.orglatech.edu It provides a characteristic "fingerprint" of a specific crystalline phase. The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ).

For this compound, a PXRD analysis would be used to:

Confirm Phase Purity: The experimental pattern of a synthesized batch can be compared to a reference pattern (either simulated from single-crystal data or from a standard) to ensure it consists of a single crystalline phase and is free from crystalline impurities. researchgate.net

Identify the Crystalline Form: In cases of polymorphism, where a compound can exist in multiple crystalline forms, PXRD is the primary tool to identify which polymorph is present.

Determine Unit Cell Parameters: While less precise than SCXRD, the positions of the diffraction peaks in a PXRD pattern can be used to determine the lattice parameters of the crystal's unit cell. tcd.ie

Computational and Theoretical Chemistry of 2 2 Furoyl 4 Methylpyridine

Electronic Structure Theory

Electronic structure theory is a cornerstone of computational chemistry, focusing on the arrangement and energies of electrons within a molecule. These calculations are fundamental to determining a molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2-(2-Furoyl)-4-methylpyridine, a DFT calculation would begin with geometry optimization. This process computationally adjusts the positions of the atoms until the lowest energy conformation of the molecule is found.

This optimization yields critical data, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial as it influences the accuracy of the results. Upon reaching the optimized geometry, the calculation also provides the molecule's total electronic energy, a key indicator of its thermodynamic stability.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: This table is a template demonstrating the expected output from a DFT calculation; specific values are hypothetical.)

| Parameter | Bond/Angle Description | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| L1 | C(pyridine)-C(carbonyl) | [Value] |

| L2 | C(carbonyl)=O | [Value] |

| L3 | C(carbonyl)-C(furan) | [Value] |

| L4 | C(pyridine)-N | [Value] |

| Bond Angles (°) | ||

| A1 | C(pyridine)-C(carbonyl)-O | [Value] |

| A2 | C(pyridine)-C(carbonyl)-C(furan) | [Value] |

| Dihedral Angles (°) |

Ab Initio Methods for High-Level Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

For this compound, applying a high-level ab initio method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), would yield a highly accurate electronic energy. While computationally expensive, these methods serve as a benchmark for validating results from more cost-effective methods like DFT. They provide a more precise description of electron correlation—the interaction between electrons—which is essential for an accurate understanding of the molecule's electronic structure.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. Analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance. The energies of these orbitals are used to calculate global reactivity descriptors, such as chemical hardness, softness, and electronegativity.

Table 2: Illustrative Frontier Orbital Properties of this compound (Note: This table is a template; specific values are hypothetical.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of classic Lewis structures, such as lone pairs and bonds. This method localizes the molecular orbitals into bonding, anti-bonding, and non-bonding orbitals.

Spectroscopic Property Prediction and Simulation

Computational methods can predict various spectroscopic properties, providing valuable data that can aid in the experimental characterization of a molecule. By calculating the response of the molecular structure to electromagnetic radiation, it is possible to simulate spectra such as infrared (IR), Raman, and UV-Visible.

For this compound, DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. This simulated spectrum can be compared with experimental data to aid in the assignment of vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. These values correspond to the absorption of light in the UV-Visible range and can be used to predict the molecule's λ-max. This information is crucial for understanding the electronic transitions within the π-conjugated system of the furan (B31954) and pyridine (B92270) rings.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides a powerful tool to predict NMR parameters, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts.

For this compound, density functional theory (DFT) calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to first optimize the molecule's geometry. Following optimization, the GIAO method is used to compute the isotropic shielding constants for each nucleus (¹H and ¹³C). These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be highly sensitive to the molecule's conformation, particularly the dihedral angle between the pyridine and furan rings. A hypothetical data table for the primary proton and carbon atoms, based on such a computational approach, is presented below.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound Calculations would be performed at the B3LYP/6-311+G(d,p) level of theory.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.50 - 7.70 | 122.0 - 125.0 |

| Pyridine-H5 | 7.10 - 7.30 | 125.0 - 128.0 |

| Pyridine-H6 | 8.60 - 8.80 | 150.0 - 153.0 |

| Methyl-H | 2.40 - 2.60 | 20.0 - 23.0 |

| Furan-H3' | 6.60 - 6.80 | 112.0 - 115.0 |

| Furan-H4' | 7.30 - 7.50 | 118.0 - 121.0 |

| Furan-H5' | 7.80 - 8.00 | 147.0 - 150.0 |

| Carbonyl-C | - | 185.0 - 190.0 |

| Pyridine-C2 | - | 154.0 - 157.0 |

| Pyridine-C4 | - | 148.0 - 151.0 |

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural detail by revealing through-bond connectivity and dihedral angle relationships.

Predicted Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations are essential for assigning experimental spectral bands to specific molecular motions. These calculations are performed after a geometry optimization to ensure the structure is at a potential energy minimum.

The process involves computing the second derivatives of the energy with respect to atomic positions to generate a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. DFT methods are widely used for this purpose. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include:

C=O stretch: A strong, characteristic band expected in the 1650-1680 cm⁻¹ region.

Pyridine ring stretches: Multiple bands in the 1400-1600 cm⁻¹ range.

Furan ring stretches: Bands typically appearing around 1350-1550 cm⁻¹.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and methyl C-H stretches just below 3000 cm⁻¹.

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound Calculations would be performed at the B3LYP/6-311+G(d,p) level of theory.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Methyl C-H Stretch | 2950 - 2990 | Medium |

| Carbonyl (C=O) Stretch | 1665 | Strong |

| Pyridine Ring (C=C/C=N) Stretch | 1580 | Strong |

| Pyridine Ring (C=C/C=N) Stretch | 1470 | Medium |

| Furan Ring Stretch | 1490 | Medium |

Electronic Absorption Spectra Modeling

Time-dependent density functional theory (TD-DFT) is the most common method for modeling the electronic absorption spectra of organic molecules by calculating vertical excitation energies and oscillator strengths. nih.gov These calculations predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, such as n→π* and π→π*.

The electronic spectrum of this compound would be dominated by π→π* transitions due to its extensive conjugated system involving both aromatic rings and the carbonyl group. TD-DFT calculations, performed on the optimized ground-state geometry, would reveal the nature of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions. The solvent environment, which can significantly influence spectral properties, can be modeled using continuum models like the Polarizable Continuum Model (PCM).

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. rsc.org For a molecule like this compound, computational studies could investigate various reactions, such as nucleophilic attack at the carbonyl carbon or electrophilic substitution on the aromatic rings.

By mapping the potential energy surface, researchers can calculate activation energies and reaction enthalpies. This involves locating the transition state structures and verifying them through frequency calculations (a transition state has exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the transition state connects the correct reactants and products. Such studies provide a detailed, step-by-step understanding of the reaction pathway.

Conformational Searching and Energy Landscapes

The flexibility of this compound is primarily due to the rotation around the single bond connecting the carbonyl group to the pyridine ring and the bond connecting the carbonyl to the furan ring. A conformational search is necessary to identify the most stable conformers (low-energy minima) and the energy barriers between them.

This analysis is typically done by systematically rotating the key dihedral angles and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan. This scan reveals the energy landscape, identifying stable conformers (e.g., planar or non-planar arrangements of the rings) and the transition states for their interconversion. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies. For related molecules like 2-formyl-furan, computational studies have shown that the relative stability of conformers is determined by a balance of steric and electrostatic interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

For this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or chromatographic retention times for a series of related furoylpyridine derivatives. The process involves:

Generating a dataset of molecules with known properties.

Calculating a wide range of molecular descriptors for each molecule (e.g., topological, electronic, and quantum-chemical descriptors).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its robustness and predictive power.

Such models are valuable in chemical and pharmaceutical research for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, leading to reactions such as protonation, alkylation, and oxidation.

The basicity of the pyridine nitrogen is a fundamental property that influences its reactivity. This basicity is significantly affected by the electronic nature of the substituents on the ring. In 2-(2-Furoyl)-4-methylpyridine, two opposing electronic effects are at play. The methyl group at the C-4 position is electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom and thus increases basicity. Conversely, the 2-furoyl group is strongly electron-withdrawing due to both the inductive (-I) and resonance (-M) effects of the carbonyl group. This effect substantially reduces the electron density on the nitrogen, making the lone pair less available for protonation.

| Compound | pKa of Conjugate Acid | Effect of Substituent |

|---|---|---|

| Pyridine | 5.25 | Reference |

| 4-Methylpyridine (B42270) | 5.98 | Electron-donating (+I) group increases basicity |

| Pyridine-N-oxide | 0.79 | N-oxide oxygen is electron-withdrawing, strongly decreasing basicity of the ring N/A for protonation at oxygen |

| This compound | Estimated < 5 | Dominant electron-withdrawing (-M, -I) acyl group at C-2 significantly decreases basicity |

N-Alkylation: The nitrogen atom of this compound can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form quaternary N-alkylpyridinium salts. This reaction is a standard SN2 process. However, the nucleophilicity of the nitrogen is reduced by the electron-withdrawing 2-furoyl group, meaning that the reaction may require more forcing conditions (e.g., heating) compared to the alkylation of more electron-rich pyridines like 4-methylpyridine. google.comresearchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using strong oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the ring, making positions 2 and 4 more susceptible to nucleophilic attack and facilitating certain substitution reactions. wikipedia.orgresearchgate.netscripps.edu Again, the deactivating effect of the 2-furoyl group makes the nitrogen less susceptible to oxidation, potentially requiring harsher conditions or longer reaction times.

Electrophilic Aromatic Substitution of the Furan (B31954) Ring

The furan ring is a π-excessive, electron-rich heterocycle that is highly reactive towards electrophiles, undergoing electrophilic aromatic substitution much more readily than benzene (B151609). quora.comquora.com Substitution occurs preferentially at the C-2 and C-5 positions, where the intermediate carbocation (a sigma complex) is most effectively stabilized by resonance involving the oxygen atom. quora.com

In this compound, the 2-position of the furan ring is already substituted. Therefore, electrophilic attack is strongly directed to the C-5 position. However, the reactivity of the furan ring is diminished by two factors:

The acyl group attached at C-2 is electron-withdrawing and deactivates the furan ring towards electrophilic attack.

Many electrophilic substitutions are carried out in strong acid, which would protonate the pyridine nitrogen. The resulting pyridinium cation is a powerful electron-withdrawing group, further deactivating the entire molecule.

Despite this deactivation, reactions such as halogenation (with Br₂ or Cl₂) and nitration (with HNO₃/H₂SO₄) can be expected to proceed at the 5-position of the furan ring, albeit under carefully controlled conditions to avoid ring degradation.

Nucleophilic Attack on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the strongly electron-withdrawing 2-furoyl group, making the pyridine ring in this compound susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C-2 and C-4 positions (and C-6, which is equivalent to C-2), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com

For this compound, the C-2 position is occupied. The C-4 position is activated, but the C-6 position is typically the most reactive site for nucleophilic attack due to the combined activating effect of the ring nitrogen and the C-2 acyl group.

A classic example of nucleophilic substitution on an unactivated pyridine ring is the Chichibabin reaction. myttex.netwikipedia.orgslideshare.net This reaction involves heating the pyridine derivative with sodium amide (NaNH₂) to introduce an amino group. ntu.edu.sgscientificupdate.com For this compound, the Chichibabin reaction would be expected to yield 6-amino-2-(2-furoyl)-4-methylpyridine. The mechanism involves the addition of the amide anion (NH₂⁻) to the C-6 position, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org

Reactivity of the Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The primary reactivity of the carbonyl in this compound is at the carbon atom, which is a prime target for nucleophiles. masterorganicchemistry.com

The carbonyl carbon of the furoyl group readily undergoes nucleophilic addition, where the nucleophile adds to the carbon and the π-bond breaks, placing a negative charge on the oxygen. wikipedia.orgchemistrysteps.com The resulting tetrahedral intermediate is then typically protonated upon workup.

Key nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation. scielo.org.mx The product would be (4-methylpyridin-2-yl)(furan-2-yl)methanol.

Reaction with Organometallics: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful nucleophiles that add to the carbonyl carbon to form a tertiary alcohol after acidic workup. beilstein-journals.orgresearchgate.netorganic-chemistry.org For example, reaction with methylmagnesium bromide would yield 1-(furan-2-yl)-1-(4-methylpyridin-2-yl)ethan-1-ol.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN), typically from a source like NaCN/H⁺, results in the formation of a cyanohydrin. This reaction adds a hydroxyl group and a nitrile group to the original carbonyl carbon.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic (R⁻) | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide (CN⁻) | Sodium Cyanide / Acid (NaCN/H⁺) | Cyanohydrin |

| Water (H₂O) | H₂O (acid or base catalyzed) | Hydrate (gem-diol) |

| Alcohol (R'OH) | Methanol (CH₃OH) / Acid | Hemiacetal / Acetal |

The reactivity of the carbonyl group is influenced by the adjacent aromatic rings. The electron-donating nature of the furan ring and the electron-withdrawing nature of the pyridine ring modulate the electrophilicity of the carbonyl carbon, but it remains a highly reactive site for nucleophilic attack.

Reduction and Oxidation Reactions

The chemical behavior of this compound in redox reactions is dictated by the interplay of its constituent aromatic systems: the electron-rich furan ring, the electron-deficient pyridine ring, and the activating carbonyl linker. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the known transformations of related furoyl and pyridine derivatives.

Reduction Reactions:

The carbonyl group of the furoyl moiety is the primary site for reduction. A variety of reducing agents can be employed to transform the ketone into a secondary alcohol, 2-(1-hydroxy-1-(furan-2-yl)methyl)-4-methylpyridine.

| Reducing Agent | Product | Conditions |

| Sodium borohydride (NaBH₄) | 2-(1-hydroxy-1-(furan-2-yl)methyl)-4-methylpyridine | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH₄) | 2-(1-hydroxy-1-(furan-2-yl)methyl)-4-methylpyridine | Anhydrous ether or THF, low temperature |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 2-(1-hydroxy-1-(furan-2-yl)methyl)-4-methylpyridine | Varies with catalyst and pressure |

This table is based on the general reactivity of aryl ketones.

More aggressive reduction conditions can lead to the reduction of the furan and pyridine rings. For instance, catalytic hydrogenation at high pressure and temperature can saturate the furan ring to form a tetrahydrofuran derivative. The pyridine ring is generally more resistant to reduction but can be hydrogenated under forcing conditions.

Oxidation Reactions:

The oxidation of this compound can proceed at several positions, depending on the oxidant and reaction conditions. The furan ring is susceptible to oxidative cleavage. For instance, treatment with strong oxidizing agents like potassium permanganate or ozone can lead to the cleavage of the furan ring, potentially forming carboxylic acid derivatives.

The methyl group at the C-4 position of the pyridine ring can also be oxidized to a carboxylic acid, forming 2-(2-furoyl)isonicotinic acid. This transformation typically requires strong oxidizing agents.

| Oxidizing Agent | Potential Product(s) | Conditions |

| Potassium permanganate (KMnO₄) | 2-(2-furoyl)isonicotinic acid, Furan ring cleavage products | Basic or acidic medium, elevated temperature |

| Ozone (O₃) | Furan ring cleavage products | Low temperature, followed by workup |

| Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide derivative | Chlorinated solvents, room temperature |

This table outlines plausible oxidation products based on the reactivity of related compounds.

Transformations of the Methyl Group at Pyridine C-4

The methyl group at the C-4 position of the pyridine ring in this compound exhibits reactivity characteristic of alkylpyridines, influenced by the electron-withdrawing nature of the 2-furoyl substituent.

One of the key transformations is its conversion into a carbanion by strong bases like lithium diisopropylamide (LDA) or n-butyllithium. This carbanion can then react with various electrophiles.

Table of Transformations of the C-4 Methyl Group:

| Reagent(s) | Product Type |

| 1. Strong base (e.g., LDA) 2. Aldehyde or Ketone | β-hydroxyalkylpyridine derivative |

| 1. Strong base (e.g., LDA) 2. Alkyl halide | 4-Alkyl-2-(2-furoyl)pyridine |

| 1. Strong base (e.g., LDA) 2. Ester | β-keto derivative |

| Selenium dioxide (SeO₂) | 2-(2-Furoyl)pyridine-4-carbaldehyde |

| N-Bromosuccinimide (NBS) | 4-(Bromomethyl)-2-(2-furoyl)pyridine |

This table is illustrative of the potential reactivity of the C-4 methyl group based on known pyridine chemistry.

The presence of the electron-withdrawing 2-furoyl group can influence the acidity of the C-4 methyl protons, potentially facilitating their abstraction.

Mechanistic Pathways of Key Reactions

The reactions of this compound proceed through well-established mechanistic pathways common in heterocyclic and carbonyl chemistry.

Reduction of the Carbonyl Group:

The reduction of the furoyl ketone by metal hydrides like NaBH₄ or LiAlH₄ follows a nucleophilic addition mechanism. The hydride ion (H⁻) from the reducing agent acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent or during workup yields the secondary alcohol.

Oxidation of the C-4 Methyl Group:

The oxidation of the 4-methyl group to a carboxylic acid with an agent like KMnO₄ likely proceeds through a radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, forming a benzyl-type radical that is stabilized by the pyridine ring. This radical can then be further oxidized to the carboxylic acid.

Nucleophilic Addition to the Pyridine Ring:

While the pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, the presence of the 2-furoyl group further deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the C-6 position. Reactions with strong nucleophiles, such as organolithium reagents or Grignard reagents, would likely proceed via a nucleophilic addition to the pyridine ring, followed by rearomatization if a suitable leaving group is present or oxidation.

Electrophilic Substitution on the Furan Ring:

The furan ring is an electron-rich heterocycle and typically undergoes electrophilic substitution at the C-5 position. However, the electron-withdrawing 2-furoyl group deactivates the furan ring towards electrophilic attack. If an electrophilic substitution were to occur, it would likely be directed to the C-5 position of the furan ring, albeit under more forcing conditions than for unsubstituted furan. The mechanism involves the attack of the electrophile on the π-system of the furan ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

Coordination Chemistry and Ligand Science of 2 2 Furoyl 4 Methylpyridine

Ligand Design and Denticity

The design of a ligand is critical as it dictates the manner in which it will bind to a metal center, influencing the geometry and stability of the resulting complex. 2-(2-Furoyl)-4-methylpyridine is an example of a carefully designed ligand with specific donor atoms and chelating capabilities that make it of interest in coordination chemistry.

This compound possesses two potential donor atoms that can coordinate with a metal ion: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furoyl ketone group. This arrangement allows the ligand to act as a bidentate chelator, forming a stable five-membered ring with a central metal ion. This chelating effect, where a single ligand binds to a metal ion through multiple donor sites, significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The coordination of 2-acylpyridine derivatives, which are structurally analogous to this compound, has been shown to occur through both the pyridine nitrogen and the carbonyl oxygen, confirming their N,O-bidentate nature researchgate.net. This mode of coordination is fundamental to the ligand's ability to form stable complexes with a variety of transition metals.

The pyridine moiety is generally considered a moderately strong field ligand. The presence of the furoyl group, with its carbonyl oxygen donor, further modulates the electronic environment around the metal center. The specific energy level splitting of the metal d-orbitals will depend on the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the nature of the metal ion. For instance, in an octahedral complex, the ligand field will split the d-orbitals into two sets of different energies (t2g and eg), and the magnitude of this splitting (10Dq) is a key parameter in understanding the complex's properties frontiersin.org.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition.

This compound is expected to form stable complexes with a range of transition metals. Analogous 2-acylpyridine ligands have been successfully used to synthesize complexes with Co(II) and Ni(II) researchgate.net. The synthesis of such complexes often involves the direct reaction of the ligand with the corresponding metal nitrate (B79036) salt in an aqueous solution, leading to the formation of mononuclear complexes where two ligand molecules coordinate to the metal center researchgate.net.

The coordination behavior can vary depending on the metal ion. For example, with Co(II) and Ni(II), 2-acetylpyridine (B122185) forms octahedral complexes where two ligand molecules and two water molecules coordinate to the metal ion researchgate.net. It is anticipated that this compound would exhibit similar coordination behavior with these and other transition metals like Cu(II), Ag(I), Ru, and Zn(II).

Below is a table summarizing the expected coordination behavior of this compound with various transition metals, based on studies of analogous ligands.

| Metal Ion | Expected Coordination Geometry | Notes |

| Cu(II) | Distorted Octahedral or Square Planar | Jahn-Teller distortion is common for Cu(II) complexes. |

| Ag(I) | Linear or Trigonal Planar | Ag(I) typically favors lower coordination numbers. |

| Ru(II/III) | Octahedral | Ruthenium forms a wide variety of stable octahedral complexes. |

| Ni(II) | Octahedral or Square Planar | The geometry can be sensitive to the ligand field strength. |

| Co(II) | Octahedral or Tetrahedral | The preference for a specific geometry depends on the ligand and reaction conditions. |

| Zn(II) | Tetrahedral or Octahedral | As a d10 ion, Zn(II) does not have crystal field stabilization energy and its geometry is often determined by steric factors. |

The furoyl moiety plays a crucial role in the chelating ability of this compound. The carbonyl oxygen of the furoyl group acts as the second donor atom, enabling the formation of a stable five-membered chelate ring with the metal ion. This bidentate coordination is a key feature of 2-acylpyridine ligands in general researchgate.net.

The methyl group at the 4-position of the pyridine ring in this compound has both electronic and steric implications for coordination. Electronically, the methyl group is weakly electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced basicity of the nitrogen atom can lead to stronger coordination to the metal ion.

From a steric perspective, the 4-position is relatively remote from the coordination site (the nitrogen atom). Therefore, the methyl group in this position is not expected to cause significant steric hindrance that would impede the approach of the metal ion to the nitrogen donor. This is in contrast to substituents at the 2- or 6-positions of the pyridine ring, which can introduce considerable steric bulk around the coordination site and influence the geometry of the resulting complex.

Applications in Catalysis and Materials Science

The unique structural characteristics of this compound, featuring a pyridine ring linked to a furan (B31954) ring through a carbonyl group, suggest its potential as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine and the oxygen atom of the carbonyl group can act as coordination sites for metal ions, forming stable chelate complexes. This potential for metal coordination is the foundation for its theoretical applications in catalysis and materials science. However, the extent to which this potential has been explored and realized varies significantly across different fields.

Catalytic Activity in Organic Transformations

A comprehensive review of the scientific literature reveals a lack of specific studies on the catalytic activity of this compound or its metal complexes in organic transformations. While pyridine derivatives are widely used as ligands to modulate the activity and selectivity of metal catalysts, research has not yet been extended to this particular compound. Therefore, there are no reported research findings or data tables detailing its specific catalytic applications.

Photocatalytic Systems

There is currently no published research detailing the use of this compound as a component in photocatalytic systems. Although metal complexes with pyridine-based ligands are of significant interest in photocatalysis for processes like CO2 reduction and hydrogen evolution, the specific ligand this compound has not been investigated in this context. Consequently, no data on its performance in such systems is available.

Components in Light-Emitting Electrochemical Cells (OLEDs)

An examination of the literature indicates that this compound has not been utilized as a ligand in the development of emissive materials for Organic Light-Emitting Diodes (OLEDs) or Light-Emitting Electrochemical Cells (LECs). Research in this area often focuses on bipyridine and terpyridine ligands, and the potential of this specific furoyl-pyridine derivative remains unexplored.

Dye-Sensitized Solar Cells (DSSCs)

There are no available scientific reports on the application of this compound as a ligand in sensitizer (B1316253) dyes for Dye-Sensitized Solar Cells (DSSCs). The field extensively studies ruthenium and other metal complexes with polypyridyl ligands to optimize light absorption and electron transfer processes, but this specific compound has not been featured in such research.

Water Splitting Technologies

Scientific literature lacks any studies investigating the role of this compound or its coordination complexes in water splitting technologies. The development of catalysts for both hydrogen and oxygen evolution reactions is an intensive area of research, but this particular ligand has not been explored for this application.

Use as a Chromoionophore

While direct studies on this compound as a chromoionophore are not present in the literature, its molecular structure contains the necessary features for such an application. A chromoionophore is a compound that changes color upon binding with a specific ion. This color change is typically due to alterations in the electronic structure of the molecule, which affects how it absorbs light.

The functionality of a chromoionophore relies on two key components: an ionophore (a part of the molecule that selectively binds an ion) and a chromophore (the part of the molecule responsible for its color). In this compound, the pyridine nitrogen and the carbonyl oxygen from the furoyl group can act as a bidentate chelation site for metal ions. This binding event would likely alter the electronic properties of the conjugated system extending across the pyridine and furan rings.

The interaction with a metal cation could lead to a shift in the absorption spectrum of the compound, resulting in a visible color change. This phenomenon, known as chelation-enhanced absorption, is the basis for many colorimetric sensors. Pyridine and its derivatives are often incorporated into sensors for various metal ions. The binding of a metal ion to the pyridine nitrogen can cause significant changes in the molecule's absorption and fluorescence properties.

For instance, studies on other pyridine-based ligands have demonstrated their ability to selectively detect metal ions like Hg²⁺, Cu²⁺, and others. The binding mechanism often involves coordination with the pyridine nitrogen and other nearby donor atoms, leading to a "turn-off" or "turn-on" of fluorescence or a distinct color change. The specific selectivity and sensitivity of this compound would depend on the size of the chelation cavity, the nature of the donor atoms (N, O), and the electronic effects of the methyl and furoyl substituents.

Based on these principles, this compound holds theoretical potential as a chromoionophore for the colorimetric detection of specific metal ions. However, experimental validation, including synthesis of its metal complexes, spectroscopic analysis (UV-Vis, fluorescence), and determination of binding constants and selectivity, is required to confirm this potential application.

Synthesis and Study of Derivatives of 2 2 Furoyl 4 Methylpyridine

Derivatization at the Furan (B31954) Ring

Detailed research findings on the specific derivatization of the furan ring in 2-(2-Furoyl)-4-methylpyridine are not extensively available in the public domain. However, based on the known reactivity of the furan nucleus, several synthetic transformations can be postulated. The furan ring is susceptible to electrophilic substitution, typically at the 5-position (adjacent to the oxygen and para to the carbonyl group).

Potential derivatization reactions could include:

Nitration: Introduction of a nitro group, which can serve as a precursor for other functionalities.

Halogenation: Bromination or chlorination to introduce a handle for cross-coupling reactions.

Friedel-Crafts Acylation: Introduction of an additional acyl group.

Vilsmeier-Haack Formylation: Introduction of a formyl group.

These reactions would yield a series of novel derivatives with modified electronic and steric properties. The table below outlines the expected products from such transformations.

| Reagent(s) | Expected Product |

| HNO₃/H₂SO₄ | 2-(5-Nitro-2-furoyl)-4-methylpyridine |

| Br₂/Dioxane | 2-(5-Bromo-2-furoyl)-4-methylpyridine |

| Ac₂O/SnCl₄ | 2-(5-Acetyl-2-furoyl)-4-methylpyridine |

| POCl₃/DMF | 2-(5-Formyl-2-furoyl)-4-methylpyridine |

Modification of the Pyridine (B92270) Ring (excluding methyl group changes)

Modifying the pyridine ring of this compound, while leaving the methyl group untouched, offers another avenue for creating diverse analogues. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, nucleophilic substitution is a more common pathway, particularly at the 2- and 6-positions if a suitable leaving group is present.

Given the structure of the parent compound, direct modification of the pyridine ring without prior functionalization is challenging. Potential strategies could involve:

N-Oxidation: Treatment with an oxidizing agent like m-CPBA would form the corresponding pyridine N-oxide. This activates the ring for both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.

Halogenation: Direct halogenation of the pyridine ring is often difficult and can require harsh conditions.

The following table summarizes potential pyridine ring modifications.

| Reaction Type | Reagent(s) | Potential Product(s) |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Nucleophilic Substitution (on N-oxide) | POCl₃ | 2-(2-Furoyl)-6-chloro-4-methylpyridine |

Substitution on the Methyl Group

The methyl group at the 4-position of the pyridine ring is a prime site for derivatization. Its protons are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by a strong base to generate a nucleophilic carbanion.

Common transformations of the methyl group include:

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid.

Halogenation: Free-radical halogenation can introduce one or more halogen atoms.

Condensation Reactions: The activated methyl group can participate in condensation reactions with aldehydes and ketones.

| Reaction Type | Reagent(s) | Expected Product |

| Oxidation | SeO₂ | 2-(2-Furoyl)pyridine-4-carbaldehyde |

| Oxidation | KMnO₄ | 4-(2-Furoylcarbonyl)pyridine-2-carboxylic acid |

| Halogenation | NBS, AIBN | 2-(2-Furoyl)-4-(bromomethyl)pyridine |

| Condensation | Benzaldehyde, Base | 2-(2-Furoyl)-4-(2-phenylvinyl)pyridine |

Alterations of the Ketone Linkage

The ketone group serves as a critical linker and its reactivity is central to another class of derivatives. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α-protons (on the furan side) have some acidity.

Key reactions involving the ketone linkage include:

Reduction: The ketone can be reduced to a secondary alcohol.

Reductive Amination: Conversion of the ketone to an amine.

Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

Formation of Hydrazones and Oximes: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives.

| Reaction Type | Reagent(s) | Product Structure |

| Reduction | NaBH₄ | (Furan-2-yl)(4-methylpyridin-2-yl)methanol |

| Reductive Amination | NH₃, H₂, Ni | (Furan-2-yl)(4-methylpyridin-2-yl)methanamine |

| Wittig Reaction | Ph₃P=CH₂ | 2-(1-(Furan-2-yl)vinyl)-4-methylpyridine |

| Hydrazone Formation | H₂NNH₂ | 2-(1-(Furan-2-yl)ethylidene)hydrazine-4-methylpyridine |

Impact of Derivatization on Chemical Properties and Reactivity

The introduction of different functional groups at various positions on the this compound scaffold would significantly alter its chemical properties and reactivity.

Electronic Effects: Electron-donating groups (like methoxy (B1213986) or amino) on either the furan or pyridine ring would increase the electron density of the aromatic systems, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (such as nitro or cyano) would decrease the electron density, deactivating the rings towards electrophiles but potentially activating them for nucleophilic attack.

Steric Effects: The introduction of bulky substituents near the reactive centers (the ketone, the nitrogen atom of the pyridine, or the furan oxygen) could hinder the approach of reagents, thereby slowing down or preventing certain reactions.

Reactivity of the Ketone: Substituents on the furan or pyridine rings would electronically influence the carbonyl carbon. Electron-withdrawing groups would increase its electrophilicity, making it more reactive towards nucleophiles.

Acidity of the Methyl Group: Electron-withdrawing groups on the pyridine ring would increase the acidity of the methyl protons, facilitating their removal and subsequent reactions.

Structure-Property Relationship Studies of Derivatives

While specific studies on the structure-property relationships of this compound derivatives are not widely reported, general principles of medicinal and materials chemistry can be applied to predict the impact of the described derivatizations.

Biological Activity: The introduction of various functional groups could modulate the molecule's ability to interact with biological targets. For instance, hydrogen bond donors and acceptors, lipophilic groups, and charged moieties could be strategically introduced to enhance binding affinity and selectivity for specific enzymes or receptors.

Physicochemical Properties: Derivatization would alter key physicochemical properties such as solubility, lipophilicity (logP), and melting point. These properties are crucial for applications in drug development and materials science. For example, the introduction of polar groups would likely increase water solubility.

Spectroscopic Properties: Changes in the molecular structure would be directly reflected in the spectroscopic data (NMR, IR, UV-Vis). For instance, the introduction of chromophoric groups could lead to significant changes in the UV-Vis absorption spectrum, which is relevant for applications in dyes and optical materials.

The systematic synthesis and characterization of these derivatives would be essential to establish concrete structure-property relationships and to unlock the full potential of the this compound scaffold in various scientific and technological fields.

Future Research Directions and Potential Academic Impact

Exploration of Novel Synthetic Routes

Currently, there is a notable absence of established, high-yield synthetic pathways specifically for 2-(2-Furoyl)-4-methylpyridine in prominent scientific literature. Future research must prioritize the development of efficient and scalable synthetic methods. A primary focus could be on cross-coupling reactions, a cornerstone of modern organic synthesis.

Exploration of various catalytic systems, including but not limited to palladium, copper, and nickel catalysts, could yield significant breakthroughs. The investigation of different starting materials, such as 2-halo-4-methylpyridines and furoyl derivatives, will be crucial in optimizing reaction conditions. The development of one-pot syntheses or flow chemistry approaches would also be of significant academic and industrial interest, offering more sustainable and efficient production methods.

| Potential Synthetic Strategy | Key Reactants | Catalyst System (Proposed) | Potential Advantages |

| Suzuki Coupling | 2-Bromo-4-methylpyridine, Furan-2-boronic acid | Palladium-based (e.g., Pd(PPh₃)₄) | High functional group tolerance, generally good yields. |

| Stille Coupling | 2-Stannyl-4-methylpyridine, 2-Furoyl chloride | Palladium-based (e.g., PdCl₂(PPh₃)₂) | Mild reaction conditions. |

| Negishi Coupling | 2-Zinc-4-methylpyridine, 2-Furoyl chloride | Palladium or Nickel-based | High reactivity and selectivity. |

| Acylation of 4-methylpyridine (B42270) | 4-Methylpyridine, 2-Furoyl chloride | Friedel-Crafts or related acylation catalysts | Potentially more direct route, but regioselectivity could be a challenge. |

This table represents a theoretical exploration of potential synthetic routes and is not based on published experimental data for this specific compound.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is paramount for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies can provide valuable data on reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. The identification of reaction intermediates and transition states through techniques like in-situ spectroscopy (e.g., NMR, IR) would offer a deeper understanding of the reaction pathway. Isotopic labeling studies could further clarify bond-forming and bond-breaking steps.

Development of New Catalytic Applications

The unique electronic and structural features of this compound, arising from the combination of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, suggest its potential as a ligand in catalysis. Future research should explore the coordination chemistry of this compound with various transition metals.

The resulting metal complexes could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The methyl group on the pyridine ring and the carbonyl linker could be modified to fine-tune the steric and electronic properties of the ligand, allowing for the development of highly selective and active catalysts.

Integration into Supramolecular Assemblies

The pyridine nitrogen and the furoyl oxygen of this compound present opportunities for its use as a building block in supramolecular chemistry. These sites can participate in non-covalent interactions such as hydrogen bonding and metal coordination.

Future investigations could focus on the design and synthesis of self-assembling systems, including metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. The properties of these supramolecular structures, such as porosity, luminescence, and host-guest chemistry, would be of significant interest for applications in gas storage, sensing, and drug delivery.

Theoretical Advancements in Computational Modeling

In parallel with experimental work, computational modeling will be an indispensable tool for accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic structure, as well as its spectroscopic properties (e.g., NMR, IR, UV-Vis spectra).

Furthermore, computational methods can be used to:

Model reaction mechanisms and predict the feasibility of proposed synthetic routes.

Design and evaluate the performance of new catalysts based on the this compound scaffold.

Simulate the formation and properties of supramolecular assemblies.

These theoretical insights will not only rationalize experimental findings but also guide the design of future experiments, saving time and resources.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹⁹F NMR (for fluorine-containing derivatives) to confirm substituent positions and purity (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Elemental analysis : Validate molecular formulas (e.g., C12H11NO3) with <1% deviation from theoretical values .

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

What strategies mitigate regioselectivity challenges during the functionalization of 4-methylpyridine derivatives like this compound?

Q. Advanced

- Directing groups : Introduce temporary groups (e.g., -NH2) to steer furoyl attachment to the 2-position .

- Catalyst tuning : Use PdCl2(dppf) or Buchwald-Hartwig conditions to enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and selectivity .

What safety precautions are essential when handling this compound in research laboratories?

Q. Basic

- PPE : Nitrile gloves and EN374-certified respirators (e.g., P95 for dust/fumes) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 2-furoyl chloride) .

- Storage : Keep under argon at -20°C to prevent degradation .

How does the electronic environment of the pyridine ring influence the reactivity of this compound in cyclization reactions?

Advanced

The electron-withdrawing furoyl group at the 2-position increases ring electron deficiency, accelerating cyclization. DFT studies on similar 4-methylpyridine derivatives show that substituents like fluorine enhance cyclization rates by stabilizing transition states through inductive effects . For example, fluorinated analogs exhibit 3× faster cyclization than non-fluorinated counterparts .

What are the solubility characteristics of this compound in common organic solvents?

Q. Basic

- High solubility : DMF, dichloromethane, and THF due to the polar furoyl group .

- Low solubility : Aliphatic hydrocarbons (e.g., hexane) and water, requiring sonication for dispersion .

How can computational chemistry aid in predicting the stability and reaction pathways of this compound?

Q. Advanced

- DFT calculations : Model reaction pathways (e.g., cyclization energetics) and identify intermediates .

- Mulliken charges : Predict regioselectivity by analyzing charge distribution at reactive sites (e.g., C2 vs. C4 positions) .

- Transition state analysis : Optimize geometries using Gaussian09 to assess activation barriers for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.